1,5-Dimethyl-2(1H)-pyrazinone is a heterocyclic organic compound belonging to the pyrazinone family, characterized by its unique nitrogen-containing ring structure. Its chemical formula is , and it has a molecular weight of 124.14 g/mol. The compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The compound can be synthesized from different precursors, including α-amino acids and diketones, through various methods that have evolved over the years. It is also studied for its structural properties and reactivity in chemical reactions.
1,5-Dimethyl-2(1H)-pyrazinone is classified as a pyrazinone derivative. Pyrazinones are known for their diverse biological activities, including antimicrobial and anticancer properties. This specific compound has been explored for its potential as an inhibitor in protein kinase activities, making it relevant in drug discovery.
The synthesis of 1,5-dimethyl-2(1H)-pyrazinone can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and pH to optimize yield and selectivity. For instance, reactions may be conducted at low temperatures to prevent side reactions and improve product purity .
1,5-Dimethyl-2(1H)-pyrazinone participates in several chemical reactions typical of pyrazinones:
The reactivity of this compound is influenced by its electronic structure and steric factors due to the presence of methyl groups, which can affect reaction rates and product distributions .
The mechanism of action for 1,5-dimethyl-2(1H)-pyrazinone involves interactions with specific biological targets, particularly protein kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, disrupting their normal function and leading to potential therapeutic effects against diseases such as cancer.
The binding process typically involves:
Studies have shown that derivatives of pyrazinones exhibit varying degrees of potency against different kinase targets, highlighting their potential as lead compounds in drug development .
Relevant data from studies indicate that modifications to the pyrazinone ring can significantly alter its physical properties and reactivity profiles .
1,5-Dimethyl-2(1H)-pyrazinone finds applications primarily in medicinal chemistry:
The identification and synthesis of 1,5-dimethyl-2(1H)-pyrazinone (molecular formula: C~6~H~8~N~2~O; molecular weight: 124.1405 g/mol) emerged from foundational studies on pyrazinone heterocycles in the early 20th century. Initial synthetic routes, developed circa 1905–1942, faced limitations due to low regioselectivity and the formation of symmetric 3,6-disubstituted isomers as byproducts. A pivotal advancement occurred in 1942 when Tota and Elderfield established a general method for unsymmetrically substituted pyrazinones. Their approach condensed hydrochloride salts of α-amino ketones with α-haloacetyl halides (e.g., bromoacetyl bromide) in chloroform/water/calcium carbonate, followed by ammonolysis and air oxidation. This yielded 5,6-disubstituted or 3,5,6-trisubstituted derivatives, including 1,5-dimethyl-2(1H)-pyrazinone precursors. The method specifically addressed challenges of α-amino ketone self-condensation through controlled reaction conditions [2] [5].
Subsequent refinements focused on improving versatility and accessibility. Baxter and colleagues modified this protocol in the 1960s using α-amino aldehydes (protected as aminoacetals or aminothioacetals) reacted with phthalimidoacetyl chloride. After deprotection and cyclization, this yielded pyrazinones unsubstituted at position 5, demonstrating adaptability for varied substitution patterns. By the 1990s, Maillard reaction studies provided a biomimetic route: Oh, Shu, and Ho identified 1,5-dimethyl-2(1H)-pyrazinone as a peptide-specific product in glycine-containing dipeptide/glucose model systems under aqueous conditions (180°C, 2 hours). This highlighted its formation via Strecker degradation and condensation pathways rather than classical organic synthesis [1] [2] [4].
Table 1: Physicochemical Properties of 1,5-Dimethyl-2(1H)-Pyrazinone
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C~6~H~8~N~2~O | NIST Standard Reference Database 69 |
Molecular Weight | 124.1405 g/mol | NIST Mass Spectrometry Data Center |
Gas Chromatography R~I~ | 1379 | HP-1 capillary column; He carrier; 2°C/min to 260°C |
IUPAC Standard InChI | InChI=1S/C6H8N2O/c1-5-4-8(2)6(9)3-7-5/h3-4H,1-2H3 | NIST WebBook Identifier R221035 |
IUPAC Standard InChIKey | AEYNPCBTXZXDNL-UHFFFAOYSA-N | NIST WebBook |
1,5-Dimethyl-2(1H)-pyrazinone gained prominence as a structural motif in naturally occurring metabolites, particularly following its isolation from microbial sources. Early reports identified it in Aspergillus flavus alongside related compounds like deoxyaspergillic acid and flavacol. Its presence in these contexts established it as a biosynthetic derivative of amino acid condensation pathways, frequently involving glycine or alanine derivatives. Structural elucidation relied heavily on gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, with its characteristic retention index (R~I~ = 1379 on non-polar HP-1 columns) aiding identification in complex matrices [1] [2].
Critically, this compound served as a chemical marker for understanding peptide-specific Maillard reactions in food chemistry. Studies by Ho and colleagues demonstrated its formation in diglycine, triglycine, and tetraglycine model systems with glucose, distinguishing it from simpler pyrazines derived from single amino acids. This peptide dependence was initially contested when detected in glycine/glucose systems under pyrolytic conditions (250°C, 20 seconds). However, consensus solidified that aqueous-phase Maillard systems (≤180°C) require peptides (e.g., glycylalanine, alanylglycine) or amino acid amides possessing the key structural unit NH~2~-CHR-C=O-NH~2~. The reaction involves α-dicarbonyls (glyoxal, methylglyoxal, diacetyl) forming intermediates that cyclize and dehydrate to yield 1,5-dimethyl-2(1H)-pyrazinone and its alkylated analogs [1] [4].
The 2(1H)-pyrazinone core, exemplified by 1,5-dimethyl-2(1H)-pyrazinone, transitioned from a natural product curiosity to a privileged scaffold in drug discovery due to its favorable physicochemical properties and synthetic versatility. Its planar, electron-rich heterocycle facilitates hydrogen bonding and π-stacking interactions with biological targets, enabling rational design of kinase inhibitors, antiviral agents, and protease modulators. While 1,5-dimethyl-2(1H)-pyrazinone itself is not a drug, its structure informs derivatives with significant bioactivity [2] [3].
Notably, pyrazinones serve as precursors for dipolar cycloadditions. Selective N-alkylation generates 1H-pyrazinium-3-olate intermediates (e.g., 3-oxidopyraziniums), which undergo [3+2] cycloadditions with dipolarophiles to yield bridged bicyclic adducts like 3,8-diazabicyclo[3.2.1]octanones. This reactivity enables rapid diversification for bioactive molecule synthesis. Furthermore, the scaffold’s integration into pharmacophores is demonstrated in several therapeutic areas:
Table 2: Biological Relevance of Pyrazinone Derivatives Inspired by 1,5-Dimethyl-2(1H)-Pyrazinone
Therapeutic Area | Target/Activity | Structural Features Derived from Scaffold |
---|---|---|
Oncology | p38α MAPK inhibition; Antiproliferative activity | Enables ATP-competitive binding; Synthetic modularity allows tuning of solubility/log P |
Virology | HIV reverse transcriptase inhibition | Serves as planar pharmacophore for enzyme active site interaction |
Cardiovascular Disease | Thrombin (Factor IIa) inhibition | Core structure for binding trypsin-like serine protease active site |
Central Nervous System | μ-Opioid receptor agonists/antagonists | Platform for dimeric Dmt (2',6'-dimethyltyrosine) pharmacophores |
The scaffold’s adaptability is further evidenced in opioid receptor modulation. Pyrazinone platforms linked to 2′,6′-dimethyl-L-tyrosine (Dmt) via aminoalkyl chains yield high-affinity μ-selective ligands. For instance, 3-[H-Dmt-NH-(CH~2~)~4~]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone exhibits subnanomolar μ-affinity (K~i~μ = 0.13 nM), acting as a μ-agonist/δ-antagonist. This underscores the role of the heterocycle in stabilizing bioactive conformations and enhancing membrane permeability [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7